molecular formula C19H19NO2 B10803271 2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Cat. No.: B10803271
M. Wt: 293.4 g/mol
InChI Key: PXRMNXFIEHNHBC-UHFFFAOYSA-N
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Description

2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione can be achieved through multicomponent reactions. One such method involves the [2 + 2 + 2] cycloaddition of maleimides with nitroenamines. This reaction is typically carried out by heating a mixture of the substrates in dimethylformamide (DMF) without the need for any catalyst or promoter . This approach leverages the strong electron-withdrawing nature of the nitro group in nitroenamines to activate the reactivity of the carbon-carbon bond, facilitating the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and cycloaddition strategies can be scaled up for industrial applications. The use of solvent systems like DMF and the absence of catalysts make the process potentially cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the degree of saturation in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoindole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes, although detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is unique due to its fused cyclopropane ring, which imparts distinct steric and electronic properties

Properties

IUPAC Name

4-(2-phenylethyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c21-18-16-12-6-7-13(15-10-14(12)15)17(16)19(22)20(18)9-8-11-4-2-1-3-5-11/h1-7,12-17H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRMNXFIEHNHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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